![molecular formula C11H14O3 B1267918 2-Ethoxyethyl benzoate CAS No. 5451-72-9](/img/structure/B1267918.png)
2-Ethoxyethyl benzoate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-ethoxyethyl benzoate often involves esterification reactions and modifications of benzoate derivatives. For instance, in the synthesis of related benzoate esters, methods such as tandem reactions and the use of specific reagents like xanthate transfer radical addition to olefins have been applied to introduce functional groups and achieve desired molecular structures (Bagal, de Greef, & Zard, 2006).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-ethoxyethyl benzoate has been elucidated using techniques like X-ray crystallography, revealing intricate details about their crystalline forms and intermolecular interactions. For example, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined, highlighting the presence of intramolecular hydrogen bonding and the impact of such interactions on the molecular conformation (Manolov, Morgenstern, & Hegetschweiler, 2012).
Chemical Reactions and Properties
2-Ethoxyethyl benzoate and related compounds undergo various chemical reactions that highlight their reactivity and potential for further chemical modifications. For instance, cyano(ethoxycarbonothioylthio)methyl benzoate has been shown to be an excellent one-carbon radical equivalent for the introduction of acyl units via radical addition, demonstrating the compound's versatility in synthetic chemistry (Bagal, de Greef, & Zard, 2006).
Physical Properties Analysis
The physical properties of 2-ethoxyethyl benzoate derivatives, such as their mesomorphic behavior, crystalline transitions, and phase behaviors, have been extensively studied. For example, side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens have been synthesized, showing the ability to tune molecular alignments through mechanical perturbations, which is indicative of their unique liquid crystalline properties (Kong & Tang, 1998).
Chemical Properties Analysis
The chemical properties of benzoate derivatives are influenced by their molecular structure and substituent groups. Studies on compounds like ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate reveal insights into their reactivity, highlighting the role of specific functional groups in determining their chemical behavior and potential applications in areas like hormone regulation (Ishiguro, Fujita, Kim, Shiotsuki, & Kuwano, 2003).
Mechanism of Action
Mode of Action
For instance, benzonatate, a structurally similar compound, works by reducing the activity of cough reflex by desensitizing the tissues of the lungs and pleura involved in the cough reflex .
Biochemical Pathways
For example, the anaerobic route is steered by benzoyl-CoA reductase, which promotes benzoyl-CoA breakdown, which is subsequently oxidized .
properties
IUPAC Name |
2-ethoxyethyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-13-8-9-14-11(12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHLTQOKDPSIGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90281508 | |
Record name | 2-Ethoxyethyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90281508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxyethyl benzoate | |
CAS RN |
5451-72-9 | |
Record name | 5451-72-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21853 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Ethoxyethyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90281508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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